molecular formula C18H26N6O2 B2800702 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1040678-02-1

1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B2800702
CAS No.: 1040678-02-1
M. Wt: 358.446
InChI Key: QUFZRXYCYADCGT-UHFFFAOYSA-N
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Description

The compound “1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one” is a complex organic molecule. It is related to a class of compounds known as pyridazinones . Pyridazinones containing the (4-methoxyphenyl)piperazine moiety have been studied as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are important in the hydrolysis of acetylcholine .


Synthesis Analysis

The synthesis of similar compounds involves a multi-step reaction starting from an aromatic heterocyclic dichloro structure . The process begins with a nucleophilic substitution reaction of 3,6-dichloropyridazine and 1-(4-methoxyphenyl)piperazine . Further details about the synthesis process are not available in the retrieved information.


Molecular Structure Analysis

The molecular structure of this compound can be elucidated using various spectroscopic techniques such as 1H NMR, 13C NMR, and HRMS . Unfortunately, the specific details about the molecular structure of this compound are not available in the retrieved information.

Scientific Research Applications

Antibacterial and Cytotoxic Activities

  • Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized. These compounds, including variations linked via a piperazine moiety, have shown significant in vitro antibacterial and cytotoxic activities. In particular, certain derivatives demonstrated potent antibacterial efficacies and biofilm inhibition activities against strains like E. coli, S. aureus, and S. mutans, surpassing the reference drug Ciprofloxacin in effectiveness (Mekky & Sanad, 2020).

Dopaminergic Ligand Synthesis

  • Compounds including 1-(2-methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines were synthesized for probing dopamine D2 receptor (D2DAR) binding sites. These compounds were evaluated for their affinity toward D2DAR, with one compound showing high affinity, suggesting potential for use in dopaminergic ligand mapping (Penjišević et al., 2016).

Antidepressant Drug Design

  • Benzo[b]thiophene derivatives with different substituents were synthesized for the development of new dual antidepressant drugs. These compounds showed promising activity for 5-HT1A receptor affinity and serotonin reuptake inhibition, suggesting potential in antidepressant drug development (Orus et al., 2002).

Novel Mannich Bases with Piperazines

  • Mannich bases with substituted piperazines were synthesized, showing potential for cytotoxic/anticancer and carbonic anhydrase inhibitory effects. These findings imply possible applications in cancer treatment and enzyme inhibition research (Gul et al., 2019).

PET Radioligands for Imaging

  • Carbon-11-labeled arylpiperazinylthioalkyl derivatives were prepared for potential use as PET radioligands in imaging 5-HT1AR. These compounds exhibited high radiochemical yields and purity, indicating their suitability for neuroimaging applications (Gao, Wang, & Zheng, 2012).

Antimicrobial Agent Synthesis

  • New 1,2,4-triazole derivatives were synthesized and found to possess good to moderate antimicrobial activities against various microorganisms. This suggests their potential use in developing new antimicrobial agents (Bektaş et al., 2007).

Synthesis of Environment-Sensitive Fluorescent Ligands

  • "Long-chain" 1-(2-methoxyphenyl)piperazine derivatives with environment-sensitive fluorescent moieties were synthesized. They displayed high affinity for 5-HT(1A) receptors and could be used for visualizing 5-HT(1A) receptors in cells, indicating potential in receptor imaging and pharmacological studies (Lacivita et al., 2009).

Inhibitors of Mycobacterium tuberculosis

  • Hybrids based on 2-butyl-4-chloroimidazole and substituted piperazine-thiosemicarbazone were synthesized and tested against Mycobacterium tuberculosis. Some compounds showed potent antitubercular activities with low toxicity, suggesting their potential in tuberculosis treatment (Jallapally et al., 2014).

Mechanism of Action

The mechanism of action of similar compounds involves the inhibition of acetylcholinesterase (AChE), an important enzyme in acetylcholine hydrolysis . This increases acetylcholine levels, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .

Properties

IUPAC Name

1-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O2/c1-18(2,3)17(25)23-11-9-22(10-12-23)13-16-19-20-21-24(16)14-5-7-15(26-4)8-6-14/h5-8H,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFZRXYCYADCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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